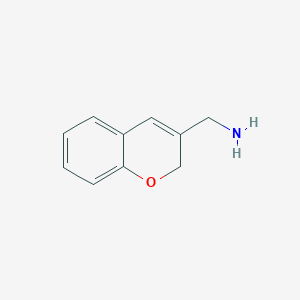

(2H-chromen-3-yl)methanamine

Description

Structure

3D Structure

Properties

CAS No. |

88536-34-9 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

2H-chromen-3-ylmethanamine |

InChI |

InChI=1S/C10H11NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5H,6-7,11H2 |

InChI Key |

HHPQGBVZCLKYCM-UHFFFAOYSA-N |

SMILES |

C1C(=CC2=CC=CC=C2O1)CN |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)CN |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 2h Chromen 3 Yl Methanamine and Its Derivatives

Reactivity Profiles of the Methanamine Functional Group

The methanamine group, a primary amine attached to the chromene ring via a methylene (B1212753) bridge, is the principal site of nucleophilic reactivity in (2H-chromen-3-yl)methanamine.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. masterorganicchemistry.com This inherent nucleophilicity allows it to react with a wide array of electrophiles. The reactivity of the amino group is influenced by factors such as pH, solvent, and the steric environment around the reaction center. bohrium.com In acidic conditions, the amino group can be protonated, diminishing its nucleophilicity. Conversely, in a basic medium, the non-protonated form predominates, enhancing its reactivity.

The nucleophilic character of the amino group in this compound is fundamental to its role in the synthesis of more complex molecules. It can participate in various reactions, including alkylation, acylation, and condensation reactions. The general principle involves the donation of the nitrogen's electron pair to an electron-deficient center, leading to the formation of a new covalent bond. masterorganicchemistry.com

Reactivity in Amide and Urea (B33335) Formation

A significant aspect of the amino group's reactivity is its ability to form amide and urea linkages, which are crucial in medicinal chemistry and materials science. nih.gov

Amide Formation: this compound readily reacts with carboxylic acid derivatives, such as acyl chlorides and anhydrides, to form stable amide bonds. This reaction proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate, which then collapses to form the amide and a leaving group.

Urea Formation: The synthesis of urea derivatives from this compound can be achieved through several routes. A common method involves the reaction with isocyanates. organic-chemistry.org The nucleophilic nitrogen of the amine adds to the electrophilic carbon of the isocyanate, yielding the corresponding urea derivative. Another approach is the reaction with phosgene (B1210022) or its equivalents, which can be used to synthesize both symmetrical and unsymmetrical ureas. nih.gov The reaction of amines with carbon dioxide has also been explored as a greener alternative for urea synthesis. researchgate.net

| Reaction Type | Electrophile | Product Type | General Reaction Scheme |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Chromene-CH₂-NH₂ + R-X → Chromene-CH₂-NHR + HX |

| Acylation | Acyl Chloride (R-COCl) | Amide | Chromene-CH₂-NH₂ + R-COCl → Chromene-CH₂-NHCOR + HCl |

| Urea Formation | Isocyanate (R-NCO) | Urea | Chromene-CH₂-NH₂ + R-NCO → Chromene-CH₂-NH-CO-NHR |

| Imine Formation | Aldehyde (R-CHO) | Imine (Schiff Base) | Chromene-CH₂-NH₂ + R-CHO → Chromene-CH₂-N=CHR + H₂O |

Electrophilic and Nucleophilic Sites on the Chromene Ring System

The chromene ring system possesses a nuanced electronic character, with both electrophilic and nucleophilic sites susceptible to chemical modification. The distribution of electron density in the ring is influenced by the heteroatom (oxygen) and the conjugated π-system.

Nucleophilic Sites: The electron-rich aromatic portion of the chromene ring, particularly the benzene (B151609) moiety, can undergo electrophilic aromatic substitution. The oxygen atom directs electrophiles to the ortho and para positions. However, the reactivity is generally lower than that of simple phenols due to the influence of the pyran ring. The C-4 position of the pyran ring in some 2-imino-2H-chromene derivatives has been identified as a reactive site. researchgate.net

Electrophilic Sites: The α,β-unsaturated system within the pyran ring of certain chromene derivatives can act as a Michael acceptor, making the β-carbon susceptible to nucleophilic attack. researchgate.net The carbon atom attached to the oxygen (C-2) can also exhibit electrophilic character, particularly if substituted with an electron-withdrawing group. The identification of electrophilic and nucleophilic centers is crucial for predicting the outcomes of chemical reactions. youtube.com Molecular orbital calculations can help in pinpointing these reactive sites by identifying the highest occupied molecular orbital (HOMO) for nucleophilic attack and the lowest unoccupied molecular orbital (LUMO) for electrophilic attack. youtube.com

| Position | Predicted Character | Potential Reactions | Rationale |

|---|---|---|---|

| C5, C7 | Nucleophilic | Electrophilic Aromatic Substitution | Ortho/para positions to the activating oxygen atom. |

| C6, C8 | Nucleophilic | Electrophilic Aromatic Substitution | Ortho/para positions to the activating oxygen atom. |

| C2 | Electrophilic | Nucleophilic Attack (with appropriate substitution) | Adjacent to the electronegative oxygen atom. |

| C4 | Electrophilic | Nucleophilic Addition (Michael Addition in derivatives) | Part of a potential conjugated system. |

Reaction Mechanisms of Functionalization and Derivatization

The dual functionality of this compound allows for a variety of functionalization and derivatization strategies, primarily involving cyclization and condensation reactions.

Cyclization Reactions Involving Chromene-Methanamine Scaffolds

The chromene-methanamine scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions can be designed to construct new rings appended to the chromene core. For instance, if the nitrogen atom is first acylated with a bifunctional reagent, subsequent cyclization can lead to the formation of novel polycyclic structures. The mechanism of these cyclizations often involves an initial nucleophilic attack by the amine or a derivative thereof, followed by a ring-closing step. Photocatalytically triggered single-electron transfer has been utilized in the cyclization of related systems to form benzo[c]chromenes. nih.gov

Condensation Reactions and Imine Formation

Condensation reactions are a cornerstone of the derivatization of this compound. The primary amine readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. libretexts.org The formation of the C=N double bond is a reversible process, and the equilibrium can be driven towards the product by removing water. nih.gov

The mechanism of imine formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer to form the neutral carbinolamine. libretexts.org Subsequent protonation of the hydroxyl group converts it into a good leaving group (water), which is eliminated to form an iminium ion. Deprotonation of the nitrogen then yields the final imine product. libretexts.org These imines are versatile intermediates that can be further modified, for example, through reduction to secondary amines or by participating in cycloaddition reactions.

Addition Reactions

The this compound scaffold possesses two primary sites for addition reactions: the C2=C3 double bond within the pyran ring and the primary amine of the methanamine substituent. The reactivity of each site is influenced by the electronic properties of the chromene ring and any substituents present.

Michael Addition Reactions

The electron-deficient nature of the C2=C3 double bond in many 2H-chromene derivatives, particularly those with electron-withdrawing groups at the 3-position, makes them excellent Michael acceptors. While direct studies on this compound as a Michael acceptor are not extensively documented, the reactivity of analogous systems, such as 3-nitro-2H-chromenes, provides significant insight. These compounds readily undergo Michael addition with a variety of nucleophiles. mdpi.comresearchgate.net For instance, the reaction of 2-substituted 3-nitro-2H-chromenes with stabilized azomethine ylides proceeds via a Michael addition/Mannich reaction sequence to form chromeno[3,4-c]pyrrolidines. mdpi.comresearchgate.net This suggests that the double bond in this compound could potentially react with strong nucleophiles, although the electron-donating character of the aminomethyl group might slightly reduce its electrophilicity compared to a nitro-substituted analogue.

Conversely, the primary amine of the methanamine group can act as a nucleophile in aza-Michael additions. An efficient synthetic route to Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones involves an aza-Michael reaction as a key step for the introduction of the aminomethyl group. researchgate.net This highlights the nucleophilic potential of the amino group, which could be exploited in addition reactions to activated alkenes.

Cycloaddition Reactions

The C2=C3 double bond of 2H-chromenes can also participate in cycloaddition reactions. For example, 3-nitro-2H-chromenes react with azomethine ylides in a [3+2] cycloaddition manner. mdpi.comresearchgate.net Depending on the reaction conditions and the nature of the substituents, this can proceed as a concerted 1,3-dipolar cycloaddition or a stepwise Michael addition followed by a Mannich reaction. mdpi.comresearchgate.net

Cascade and Annulation Reactions

The 2H-chromene framework is a versatile platform for the construction of more complex, fused heterocyclic systems through cascade and annulation reactions. These reactions often involve a sequence of intramolecular and intermolecular events that lead to the formation of multiple rings in a single synthetic operation.

While specific examples starting directly from this compound are not prevalent in the literature, the reactivity of related 2H-chromene derivatives demonstrates the potential of this scaffold in such transformations. For instance, a novel protocol for the construction of highly functionalized 5H-chromeno[4,3-d]pyrimidines was developed from 3-formylchromones through a cascade reaction involving ring-opening and a 1,3-H shift. rsc.org

Rhodium(III)-catalyzed C–H activation followed by a [3+3] annulation cascade has been employed for the synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones. acs.org Furthermore, a palladium-catalyzed cascade double annulation strategy provides access to dihydrocyclopenta[b]chromenes.

An arylamine-catalyzed Mannich-cyclization cascade reaction has been developed for the facile synthesis of substituted 2H-benzo[h]chromenes, proceeding through the efficient generation of ortho-quinone methides. mdpi.comresearchgate.net These examples underscore the propensity of the 2H-chromene system to undergo annulation to build intricate molecular architectures. The aminomethyl group in this compound could potentially participate in such cascade sequences, for example, by acting as an internal nucleophile after an initial intermolecular reaction.

Influence of Substituents on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound and its derivatives are significantly influenced by the nature and position of substituents on the chromene ring. These substituents can modulate the electronic properties of the molecule, thereby affecting the reactivity of the C2=C3 double bond and the nucleophilicity of the aminomethyl group.

Substituents on the aromatic ring can have a profound effect on the reactivity of the pyran ring. In the synthesis of 2H-chromenes from propargyl aryl ethers, electron-deficient arenes lead to significantly slower reaction rates, although the corresponding chromenes can still be obtained in excellent yields with adjusted catalyst loadings and temperatures. msu.edu In the context of 2H-chromene-3-carboxylic acid synthesis via a rhodium(III)-catalyzed annulation, a chloro functional group at the meta-position of the N-phenoxyacetamide starting material provided the desired product with exclusive regioselectivity towards the less-hindered site. In contrast, meta-methyl- and methoxy-substituted derivatives yielded a mixture of regioisomers, indicating a clear electronic and steric influence of the substituent on the reaction outcome and regioselectivity. acs.org

Interestingly, in the reaction of 2-substituted 3-nitro-2H-chromenes with stabilized azomethine ylides, the donor-acceptor properties of substituents in the chromene ring were found to have no significant effect on the yields of the resulting chromeno[3,4-c]pyrrolidines or the diastereoselectivity of the reaction. mdpi.com This suggests that for certain transformations, the inherent reactivity of the 3-nitro-2H-chromene system dominates over the more subtle electronic effects of distant substituents.

The nature of the substituent at the 2-position of the 2H-chromene ring also plays a crucial role in directing the course of a reaction. In the reaction of 2-substituted 3-nitro-2H-chromenes with azomethine ylides, a 2-phenyl or 2-trifluoromethyl substituent leads to a Michael addition/Mannich reaction sequence, whereas a 2-trichloromethyl substituent halts the reaction at the Michael addition step. mdpi.comresearchgate.net

The following table summarizes the influence of various substituents on the reactivity of 2H-chromene derivatives based on the discussed findings:

| Reaction Type | Substituent Position | Substituent Type | Observed Effect |

| Rh(III)-catalyzed C–H annulation | meta on N-phenoxyacetamide | Chloro | Exclusive regioselectivity |

| Rh(III)-catalyzed C–H annulation | meta on N-phenoxyacetamide | Methyl, Methoxy | Mixture of regioisomers |

| Reaction with azomethine ylides | on chromene ring | Electron-donating/withdrawing | No significant effect on yield/diastereoselectivity |

| Reaction with azomethine ylides | C2-position | Phenyl, Trifluoromethyl | Michael addition/Mannich sequence |

| Reaction with azomethine ylides | C2-position | Trichloromethyl | Michael addition only |

Advanced Spectroscopic and Analytical Characterization Techniques for 2h Chromen 3 Yl Methanamine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including (2H-chromen-3-yl)methanamine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of a typical this compound derivative, the protons of the chromene ring system and the methanamine substituent exhibit characteristic chemical shifts. For instance, the aromatic protons on the benzo portion of the chromene ring typically resonate in the downfield region, generally between δ 6.5 and 8.0 ppm. The protons on the dihydropyran ring, specifically the methylene (B1212753) group at position 2 (O-CH₂) and the methine proton at position 4, would appear at distinct chemical shifts. The benzylic protons of the aminomethyl group at position 3 are also readily identifiable.

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. The spectrum would display distinct signals for each carbon atom in the molecule, with the chemical shifts being indicative of their hybridization and electronic environment. For example, the aromatic carbons would appear in the range of δ 115-160 ppm, while the sp³ hybridized carbons of the dihydropyran ring and the aminomethyl group would resonate at higher fields.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish the connectivity between protons and carbons, confirming the structural assignment. For example, HMBC is particularly useful for identifying long-range correlations, which can help in piecing together different fragments of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Representative this compound Derivative

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 115 - 135 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-C | - | 120 - 130 |

| O-CH₂ (Position 2) | ~4.5 - 5.0 | ~65 - 75 |

| C=CH (Position 4) | ~5.5 - 6.5 | ~120 - 130 |

| C-CH₂-N (Position 3) | - | ~40 - 50 |

| CH₂-N | ~3.0 - 3.5 | ~40 - 50 |

| NH₂ | Broad, variable | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include the N-H stretching of the primary amine group, which typically appears as a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching of the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. The characteristic C-O-C stretching of the chromene ether linkage would be expected in the fingerprint region, typically around 1000-1300 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| C-O-C (Ether) | Stretch | 1000 - 1300 | Strong |

| C-N | Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) can be used.

The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound. The fragmentation of 2H-chromene derivatives often involves the cleavage of the dihydropyran ring. Common fragmentation pathways for 2H-chromenes can include the loss of a methyl group (15 Da) or carbon monoxide (28 Da). For this compound, a characteristic fragmentation would be the cleavage of the C-C bond between the chromene ring and the aminomethyl group, leading to the formation of a stable benzylic carbocation. The presence of a nitrogen atom allows for characteristic fragmentations, such as the loss of NH₃ or cleavage alpha to the nitrogen.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of a newly synthesized this compound derivative. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the elemental composition can be confirmed with a high degree of confidence, typically with an error of less than 5 ppm.

Electron Microscopy Techniques (SEM, TEM) for Morphological Analysis (e.g., Nanocatalysts)

When this compound or its derivatives are incorporated into materials such as nanocatalysts or polymers, electron microscopy techniques become vital for characterizing their morphology. Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material, revealing details about particle size, shape, and aggregation. Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of materials, including the size and distribution of nanoparticles within a matrix. These techniques are essential for understanding how the morphology of a material influences its performance, for example, in catalytic applications where the surface area and accessibility of active sites are critical. Studies on chromene-based catalysts have utilized SEM and TEM to examine their microscopic morphology. oiccpress.com

Surface Area Analysis (BET) for Porous Materials

If this compound is used to create porous materials, such as functionalized polymers for catalysis or separation, Brunauer-Emmett-Teller (BET) analysis is the standard method for determining the specific surface area. This technique involves the physisorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. The amount of gas adsorbed at different pressures is used to calculate the surface area. A high surface area is often desirable for applications in catalysis and adsorption, as it provides more active sites for reactions or binding. The BET method can also provide information about pore volume and pore size distribution, which are critical parameters for characterizing porous materials. For instance, the synthesis of porous polymers often involves characterization using BET analysis to determine their surface area and porosity. rsc.org

Table 3: Summary of Analytical Techniques and Their Applications for this compound Compounds

| Technique | Information Obtained | Application |

| NMR Spectroscopy | Detailed molecular structure, connectivity | Structural elucidation |

| IR Spectroscopy | Presence of functional groups | Functional group identification |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Molecular weight determination, structural confirmation |

| HRMS | Exact mass, elemental composition | Molecular formula confirmation |

| X-ray Diffraction | 3D molecular structure, crystal packing | Definitive structure determination of crystalline solids |

| SEM/TEM | Surface morphology, particle size and shape | Morphological analysis of materials |

| BET Analysis | Specific surface area, pore volume | Characterization of porous materials |

Computational Chemistry and Theoretical Studies of 2h Chromen 3 Yl Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and various parameters related to chemical reactivity. asianpubs.orgresearchgate.net For (2H-chromen-3-yl)methanamine, DFT calculations are instrumental in elucidating its fundamental electronic characteristics.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the distribution of the HOMO and LUMO electron densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. Theoretical calculations on similar chromene derivatives suggest that the HOMO is typically localized over the electron-rich portions of the chromene ring and the methanamine group, while the LUMO is distributed across the pyran ring. semanticscholar.org

Table 1: Illustrative Frontier Orbital Energies for this compound This table presents hypothetical data for illustrative purposes, as specific computational results for this compound were not available in the searched literature.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

To gain a more granular understanding of reactivity at specific atomic sites, Fukui functions and the dual descriptor are calculated. bohrium.com These reactivity descriptors, derived from DFT, help to pinpoint the regions of a molecule that are most susceptible to chemical attack. The Fukui function, f(r), identifies sites for nucleophilic (f+), electrophilic (f-), and radical attacks. The dual descriptor (Δf(r)) further refines this by indicating whether a site is more likely to act as an electron donor or acceptor. A positive value of Δf(r) suggests a site is prone to nucleophilic attack, whereas a negative value points to a site susceptible to electrophilic attack.

Table 2: Illustrative Fukui and Dual Descriptor Values for Selected Atoms of this compound This table presents hypothetical data for illustrative purposes. The atom numbering is based on the standard IUPAC nomenclature for the chromene ring system.

| Atom | f+ | f- | Δf(r) | Predicted Reactivity |

|---|---|---|---|---|

| O1 | 0.085 | 0.150 | -0.065 | Electrophilic Attack |

| C3 | 0.120 | 0.090 | 0.030 | Nucleophilic Attack |

| C4 | 0.115 | 0.130 | -0.015 | Electrophilic Attack |

| N (amine) | 0.180 | 0.050 | 0.130 | Nucleophilic Attack |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). d-nb.info This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate like this compound with a biological target. islandscholar.canih.gov

Simulations involving chromene derivatives have demonstrated their potential to bind to various enzymes and receptors, often through a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking. researchgate.netmdpi.com For this compound, the amine group and the oxygen atom in the chromene ring are likely key sites for forming hydrogen bonds within a receptor's active site.

Table 3: Illustrative Molecular Docking Results of this compound with a Target Protein This table presents hypothetical data for illustrative purposes.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase XYZ | -8.5 | Asp145 | Hydrogen Bond (with NH2) |

| Phe80 | Pi-Pi Stacking (with chromene ring) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to analyze the conformational flexibility of this compound and to assess the stability of its complex with a biological target. asianpubs.org By simulating the movements of atoms and molecules, MD can reveal how the ligand and receptor adapt to each other and the stability of their interactions. Key parameters such as Root Mean Square Deviation (RMSD) are monitored to evaluate the stability of the complex throughout the simulation.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions. rsc.orgmdpi.com By mapping the potential energy surface of a reaction, these methods can identify transition states, intermediates, and determine activation energies. nih.gov For this compound, quantum chemical modeling could be used to investigate its synthesis pathways or its metabolic degradation routes. Understanding these reaction mechanisms at a molecular level is crucial for optimizing synthetic yields and predicting metabolic fate.

Table 4: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound This table presents hypothetical data for illustrative purposes.

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Step 1: N-Acetylation | 15.2 |

| Step 2: Ring Opening | 25.8 |

In Silico Prediction of Molecular Properties for Design Optimization

In the early stages of drug development, it is essential to evaluate the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties based on the molecular structure, helping to identify potential liabilities and guide the optimization of the lead compound. researchgate.netnih.gov For this compound, properties such as lipophilicity (logP), aqueous solubility, and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five) can be computationally estimated. nih.goveijppr.commdpi.com These predictions are vital for assessing the compound's potential to be developed into an orally bioavailable drug.

Table 5: Illustrative In Silico Predicted Properties for this compound This table presents hypothetical data for illustrative purposes.

| Property | Predicted Value | Acceptable Range for Oral Drugs |

|---|---|---|

| Molecular Weight (g/mol) | 175.22 | < 500 |

| logP (Lipophilicity) | 1.85 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Topological Polar Surface Area (Ų) | 38.3 | < 140 |

Structure Activity Relationship Sar Investigations in 2h Chromen 3 Yl Methanamine Derivatives

The (2H-chromen-3-yl)methanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. nih.gov Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of these derivatives influences their biological activity. zamann-pharma.com By systematically modifying the molecular features of the chromene ring, the methanamine side chain, and various substituent positions, researchers can identify the key structural requirements for potency, selectivity, and desired pharmacokinetic properties, ultimately guiding the development of optimized therapeutic agents. oncodesign-services.com

Applications of 2h Chromen 3 Yl Methanamine As a Synthetic Building Block and Chemical Intermediate

Role in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the aminomethyl group, coupled with the chromene nucleus, provides a powerful platform for the synthesis of diverse and complex heterocyclic structures. This functionality allows for its participation in a variety of cyclization and condensation reactions, serving as a linchpin in the assembly of novel molecular frameworks.

The strategic placement of the aminomethyl group at the C3 position of the 2H-chromene ring makes (2H-chromen-3-yl)methanamine a key precursor for the synthesis of fused heterocyclic systems. The amine can act as a nucleophile or be transformed into other functional groups to facilitate annulation reactions, where a new ring is built onto the existing chromene scaffold.

One important class of fused systems accessible from chromene precursors are chromenoquinolines. The synthesis of hexahydrochromeno[2,3-b]quinoline derivatives has been achieved through multi-component reactions involving 2-amino-4H-chromen-4-ones, aromatic aldehydes, and cyclohexane-1,3-dione. researchgate.net While this specific example does not start from this compound, it highlights the utility of the chromene core in constructing fused nitrogen-containing heterocycles. A plausible synthetic strategy could involve the reaction of this compound with a suitable diketone or its equivalent, where the amine participates in a condensation-cyclization cascade to form a fused pyridine (B92270) or quinoline (B57606) ring.

Another significant family of related compounds are the pyranopyrimidines. Research has demonstrated the synthesis of various pyranopyrimidine derivatives through one-pot, three-component reactions, for example, from pyrrole-2-carboxaldehyde, malononitrile (B47326), and a pyrazolone (B3327878) derivative. chemmethod.com The amenability of the pyran ring system to serve as a foundation for building adjacent heterocyclic rings underscores the potential of this compound. The aminomethyl group could be acylated and then cyclized in the presence of a suitable reagent to form a fused pyrimidine (B1678525) ring, yielding chromeno[2,3-d]pyrimidine structures.

The following table summarizes representative fused heterocyclic systems based on the chromene core, illustrating the types of structures that could potentially be synthesized using this compound as a key intermediate.

| Fused System Class | General Structure Example | Synthetic Approach Highlight |

| Chromenoquinoline | 7,8,9,10-Tetrahydro-6H-chromeno[3,2-c]quinoline | Friedländer Annulation or related condensation-cyclization strategies. |

| Chromenopyridine | 5H-Chromeno[3,4-c]pyridin-5-one | Intramolecular cyclization of suitably functionalized C3-substituted chromenes. |

| Chromenopyrimidine | 5H-Chromeno[2,3-d]pyrimidine | Reaction of a C3-amidochromene precursor with a cyclizing agent. |

The principle of combining multiple pharmacophores into a single molecule is a powerful strategy in drug discovery to create hybrid drugs with potentially enhanced efficacy or novel mechanisms of action. This compound is an excellent platform for this approach. The chromene ring itself is a "privileged scaffold," found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects. nih.govpreprints.org

The primary amine of this compound serves as a versatile chemical handle to covalently link the chromene pharmacophore to other biologically active moieties. This can be achieved through various robust chemical transformations, such as:

Amide bond formation: Reacting the amine with a carboxylic acid derivative of another drug or pharmacophore.

Urea (B33335)/Thiourea (B124793) formation: Condensation with isocyanates or isothiocyanates.

Reductive amination: Reaction with an aldehyde or ketone to form a more complex secondary or tertiary amine.

Multi-component reactions (MCRs), which involve combining three or more reactants in a single step, are particularly well-suited for rapidly generating libraries of complex molecules with high diversity. nih.govcaltech.edusathyabama.ac.in this compound can serve as the amine component in well-known MCRs like the Ugi or Passerini reactions, allowing for the one-pot assembly of intricate, multi-pharmacophore scaffolds. For instance, an Ugi reaction with this compound, an aldehyde, a carboxylic acid, and an isocyanide would yield a complex α-acylamino carboxamide derivative, embedding the chromene core within a larger, peptide-like structure.

Intermediacy in the Preparation of Advanced Organic Compounds

Beyond its role in building heterocyclic rings, this compound functions as a crucial intermediate, providing a streamlined entry point to a wide array of C3-substituted 2H-chromenes. The synthesis of the 2H-chromene core can be complex, often requiring multi-step sequences. nih.gov By providing the pre-formed, functionalized chromene ring, this methanamine derivative allows chemists to bypass these initial steps and focus directly on the elaboration of the target molecule.

The aminomethyl group can be readily transformed into a variety of other functionalities. For example, it can be:

Oxidized to form the corresponding aldehyde (2H-chromene-3-carbaldehyde), a key precursor for Wittig reactions, Knoevenagel condensations, and the synthesis of other derivatives.

Converted into a leaving group (e.g., via diazotization) to allow for the introduction of nucleophiles such as halides, cyanide, or hydroxyl groups.

Alkylated or arylated to produce more complex secondary or tertiary amines with specific properties.

This versatility makes it a valuable intermediate in the synthesis of natural product analogues, such as derivatives of Vitamin E (tocopherols), where the chromene ring is the core structural feature. It also facilitates the creation of libraries of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry.

Utilization in Polymer Science and Materials Chemistry Research

The unique photochemical and electronic properties of the 2H-chromene ring make it an attractive moiety for incorporation into advanced materials. This compound provides a convenient method for covalently attaching this functional core to polymer backbones or other material scaffolds.

Photocrosslinkable polymers are materials that form stable networks upon exposure to light, typically in the ultraviolet (UV) range. This process is fundamental to applications in photoresists, coatings, and the fabrication of biomedical hydrogels. nih.govmdpi.com The crosslinking mechanism often relies on the photochemical [2+2] cycloaddition of carbon-carbon double bonds. nsf.govresearchgate.netmdpi.comyoutube.comyoutube.com

The pyran ring of 2H-chromene contains an isolated double bond that can participate in such [2+2] cycloadditions. When polymers are decorated with pendant chromene groups, irradiation with UV light can induce the formation of cyclobutane (B1203170) rings between adjacent chromene units on different polymer chains, leading to a crosslinked network. kpi.uarsc.org

This compound is an ideal precursor for creating such photosensitive polymers. The amine group can be modified, for example, by reacting it with acryloyl chloride to form the corresponding acrylamide (B121943) monomer. This monomer can then be copolymerized with other standard monomers (e.g., acrylates, styrenes) to introduce the photoactive chromene moiety into the polymer backbone. The resulting material would be a negative-type photoresist, where the irradiated sections become insoluble due to crosslinking.

| Photoreactive Moiety | Reaction Type | Result of Irradiation | Potential Application |

| Pendant 2H-Chromene | [2+2] Cycloaddition | Polymer Network Formation (Crosslinking) | Negative Photoresists, Photocurable Coatings |

| Pendant Cinnamoyl | [2+2] Cycloaddition | Polymer Network Formation (Crosslinking) | Photoresists, Biomaterials |

The planar, π-conjugated system of the chromene ring imparts interesting optical and electronic properties, making it a candidate for use in nonlinear optical (NLO) materials and liquid crystals. kuleuven.bejhuapl.edudtic.milmdpi.com NLO materials can alter the properties of light and are crucial for applications in telecommunications and optical computing. Liquid crystals are phases of matter with properties between those of a conventional liquid and a solid crystal, and they form the basis of modern display technology. colorado.edumdpi.comsemanticscholar.orgresearchgate.netajchem-a.com

The rigid, aromatic structure of the chromene core makes it an excellent mesogen—the fundamental rigid unit of a liquid crystalline molecule. By attaching flexible alkyl chains to a chromene-based core, it is possible to design molecules that exhibit liquid crystalline phases. This compound can be used to link this chromene mesogen to other parts of a molecule or to a polymer backbone to create side-chain liquid crystalline polymers.

Furthermore, the extended π-electron system of the chromene ring, especially when substituted with electron-donating and electron-accepting groups, can give rise to significant second- or third-order NLO properties. The aminomethyl group can be used as a point of attachment to build larger conjugated systems or to incorporate the chromene NLO chromophore into a polymer matrix, which is often necessary to create stable, processable NLO materials.

Future Research Directions and Outlook in 2h Chromen 3 Yl Methanamine Chemistry

Exploration of Novel Synthetic Pathways

While various methods exist for the synthesis of chromene derivatives, future research will likely focus on developing more efficient, sustainable, and versatile strategies. Key areas for exploration include:

Green Chemistry Approaches : There is a growing need for environmentally friendly protocols. Future work could expand on catalyst-free and solvent-free multicomponent reactions, which have already proven successful for related 2-amino-4H-chromene structures. researchgate.net The use of water as a solvent and the elimination of catalysts for cascade reactions represent a significant step toward sustainable synthesis. researchgate.net

Domino and Cascade Reactions : Organocatalytic domino reactions, such as the oxa-Michael/aldol (B89426) condensation, have been used to produce chiral 2H-chromene-3-carbaldehydes with high enantioselectivity. msu.edu Future efforts could adapt these strategies to directly synthesize (2H-chromen-3-yl)methanamine and its analogs, streamlining multi-step sequences into single-pot operations.

Metallo-Radical Catalysis : The development of novel catalytic cycles, such as the cobalt-catalyzed synthesis of 2H-chromenes from salicyl-N-tosylhydrazones, opens new avenues for reactivity. msu.edu Exploring the full potential of these metallo-radical pathways could lead to the synthesis of previously inaccessible chromene derivatives. msu.edu

Starting Material Diversification : Research has demonstrated the synthesis of complex chromene-containing heterocycles, like chromen-3-yl-pyridines, starting from coumarin (B35378) precursors. researchgate.net Future investigations should continue to explore a wider range of readily available starting materials to access diverse this compound libraries.

Advanced Computational Design of this compound Analogs

Computational chemistry is an indispensable tool for accelerating drug discovery and materials design. Future research will increasingly leverage advanced computational methods to rationally design novel this compound analogs with tailored properties.

Structure-Based and Ligand-Based Design : Techniques like 3D molecular similarity and electrostatic complementary methods have been successfully used to rationally design potent 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs as DPP-4 inhibitors, achieving a remarkable 7400-fold increase in potency from the initial lead compound. nih.gov Applying these strategies to the this compound scaffold can guide the synthesis of compounds with enhanced biological activity.

Machine Learning and AI : Machine learning models can be trained on existing data to predict the biological activity and physicochemical properties of virtual compounds. rsc.org This approach can be used to screen vast virtual libraries of this compound derivatives to identify promising candidates for synthesis and testing, as has been proposed for catalyst design. rsc.org

Molecular Docking and Dynamics : Molecular docking is routinely used to predict the binding modes of chromene derivatives with biological targets such as c-Src kinase and caspase-3. nih.govnih.govresearchgate.net Future studies will employ more sophisticated molecular dynamics simulations to understand the conformational changes and binding energetics that govern molecular recognition, providing deeper insights for optimizing ligand-target interactions.

A summary of computationally designed chromene derivatives and their targets is presented below.

| Designed Compound Class | Computational Method | Target | Reference |

| 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine | 3D Molecular Similarity, Electrostatic Complementarity | Dipeptidyl Peptidase 4 (DPP-4) | nih.gov |

| 4-(3,4-dimethoxy)-4H-chromene derivatives | Molecular Docking | c-Src kinase | nih.gov |

| Chromene-carbonitrile analogs | Molecular Docking | Caspase-3 | nih.govresearchgate.net |

Investigation of Unexplored Reactivity Patterns

The rich chemistry of the chromene nucleus is far from fully explored. Future research should aim to uncover novel reactivity patterns of the this compound scaffold.

Pericyclic and Cycloaddition Reactions : The double bond within the 2H-chromene ring is a reactive site for various transformations. Systematic investigation of its participation in pericyclic reactions (e.g., Diels-Alder, ene reactions) and other cycloadditions could yield novel polycyclic structures with interesting stereochemistry.

Photochemical Transformations : The UV-absorbing properties of the chromene core suggest a rich potential for photochemical reactions. Exploring photorearrangements, photocycloadditions, and photo-redox reactions could lead to unique molecular architectures that are inaccessible through traditional thermal methods.

Reactions with Organometallic Reagents : While catalysis is well-explored, the stoichiometric reactions of this compound derivatives with a broader range of organometallic reagents could unlock new C-C and C-heteroatom bond-forming strategies, further functionalizing the chromene core.

Heteroaromatization and Ring Transformations : The synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and naphthyridines from chromene precursors, highlights the potential for ring transformation reactions. researchgate.net Investigating the fragmentation and rearrangement pathways, such as those observed in mass spectrometry, can provide inspiration for new synthetic strategies. mdpi.com

Development of Highly Selective Catalytic Systems for Synthesis

The synthesis of specific stereoisomers is critical for biological applications. A major future direction is the development of catalysts that can control the stereochemical outcome of reactions with high precision.

Enantioselective Catalysis : The development of a palladium-catalyzed enantioselective synthesis of 2-aryl-2H-chromenes using a custom phosphoramidite (B1245037) ligand is a significant advance. rsc.org Future work will focus on creating new chiral ligands and catalysts to improve the enantiomeric excess and broaden the substrate scope for a wider range of chromene targets, including direct asymmetric synthesis of this compound.

Regioselective Functionalization : For polysubstituted chromenes, achieving regioselectivity is a major challenge. The design of catalysts that can direct functionalization to a specific position on the chromene ring, guided by either steric or electronic factors, is a key goal.

Biocatalysis and Artificial Metalloenzymes : Harnessing the power of enzymes (biocatalysis) or creating artificial metalloenzymes could provide unparalleled selectivity under mild, aqueous conditions. Engineering enzymes to accept this compound precursors would be a groundbreaking step towards highly sustainable and selective synthesis.

The table below summarizes key catalytic systems developed for chromene synthesis.

| Catalyst Type | Reaction | Selectivity | Reference |

| Chiral Thiourea (B124793) Organocatalyst | Asymmetric [3+2] Cycloaddition | High Enantioselectivity | msu.edu |

| Palladium-Phosphoramidite Complex | Intramolecular 6-endo-trig Cyclization | High Enantioselectivity | rsc.org |

| Cobalt-Porphyrin Complex | Metallo-Radical Cyclization | Tolerates wide substrate range | msu.edu |

Design of New Materials Based on Chromene-Methanamine Scaffolds

Beyond medicine, the unique properties of the chromene scaffold make it an attractive building block for advanced materials. The methanamine group provides a convenient point for polymerization or attachment to solid supports.

Functional Polymers : The amine functionality of this compound can act as a monomer unit for the synthesis of novel polymers. These polymers could have interesting optical, thermal, or electronic properties, with potential applications in coatings, specialty plastics, or separation membranes.

Fluorescent Sensors and Probes : Coumarin and chromene derivatives are well-known for their fluorescent properties. mdpi.com By attaching specific recognition moieties to the this compound scaffold, it is possible to design highly sensitive and selective fluorescent sensors for detecting metal ions, anions, or biologically relevant molecules.

Organic Electronics : The conjugated π-system of the chromene ring suggests potential applications in organic electronics. Judicious design of derivatives could lead to new organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic materials.

Metal-Organic Frameworks (MOFs) : The chromene-methanamine structure could serve as an organic linker for the construction of novel MOFs. These materials could be designed for applications in gas storage, catalysis, or chemical separations, leveraging both the porous nature of the MOF and the chemical functionality of the chromene unit.

Q & A

Q. What are the optimal synthetic routes for (2H-chromen-3-yl)methanamine, and how can intermediates be characterized?

- Methodological Answer : The synthesis of this compound derivatives can be adapted from protocols for analogous methanamine compounds. For example, brominated phenylmethanamine derivatives are synthesized via multi-step reactions involving alkylation, halogenation, and amine protection/deprotection . Key intermediates should be characterized using thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy (¹H/¹³C) to verify structural integrity. For chromene-containing analogs, condensation reactions between substituted phenols and β-keto esters under acidic conditions may yield the chromenone scaffold, followed by reductive amination to introduce the methanamine group .

Q. How can NMR and mass spectrometry confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- Aromatic protons in the chromene ring (6.5–8.0 ppm, multiplicity depends on substitution).

- Methanamine protons (NH₂: ~1.5–2.5 ppm as a broad singlet; CH₂: ~3.0–3.5 ppm).

- ESI-MS : Confirm molecular weight via [M+H]⁺ or [M+Na]⁺ peaks. For example, (2-Bromo-5-(trifluoromethyl)phenyl)methanamine (C₈H₇BrF₃N) shows a molecular ion at m/z 254.05 .

- Advanced characterization may include 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives.

Q. What are the best practices for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or degradation .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. For spills, neutralize with dilute acetic acid and dispose via certified chemical waste protocols .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in medicinal chemistry?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions between this compound derivatives and target proteins (e.g., kinases or GPCRs). Validate docking poses with MD simulations (GROMACS) to assess binding stability.

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, electron-withdrawing groups on the chromene ring may enhance electrophilicity at the methanamine group .

Q. What strategies resolve contradictions between experimental and computational data on this compound's bioactivity?

- Methodological Answer :

- Iterative Refinement : Reconcile discrepancies by cross-validating computational predictions with experimental assays (e.g., IC₅₀ measurements). For instance, if a derivative shows lower experimental binding affinity than predicted, re-evaluate solvation effects or protonation states in the computational model .

- Statistical Analysis : Apply multivariate regression to identify outliers or confounding variables (e.g., solvent polarity, stereochemical impurities) .

Q. How does crystallography with SHELXL refine the crystal structure of this compound derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα). For twinned crystals, employ the TWIN/BASF commands in SHELXL to model twin domains .

- Refinement : Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms. Use SHELXPRO to generate structure factors and validate geometry (e.g., bond lengths ±0.02 Å, R-factor <5%) .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.